Cas no 201593-90-0 (2-chloro-3,5-bis(trifluoromethyl)-Benzenamine)
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3,5-bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)-2-chloroaniline
- C8H4ClF6N
- 2-Chloro-α,α,α,α',α',α'-hexafluoro-3,5-xylidine
- 2-chloro-3,5-bis-(trifluoromethyl)aniline
- Benzenamine, 2-chloro-3,5-bis(trifluoromethyl)-
- 3,5-bis(trifluoromethyl)-2-chlorophenylamine
- PubChem2938
- JKUFETFGEJPHEM-UHFFFAOYSA-N
- SBB102699
- 0344AB
- PC2535
- VZ24178
- TRA0084771
- AM62312
- HCH0019069
- 2-chloro-3,5-bis(trifluoromethyl)-Benzenamine
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- MDL: MFCD04038716
- Inchi: 1S/C8H4ClF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2
- InChI Key: JKUFETFGEJPHEM-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(F)(F)F)C=C1C(F)(F)F)N
Computed Properties
- Exact Mass: 262.99400
- Monoisotopic Mass: 262.994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.59
- Boiling Point: 202.5 oC at 760 mmHg
- Flash Point: 202.5 oC at 760 mmHg
- Refractive Index: 1.4590
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 26.02000
- LogP: 4.54100
- Solubility: Not determined
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R20/21/22
- HazardClass:6.1
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2777-25g |
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine |
201593-90-0 | 98.0%(GC) | 25g |
¥395.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C859707-1g |
2-Chloro-3,5-Bis(Trifluoromethyl)Aniline |
201593-90-0 | ≥98% | 1g |
61.20 | 2021-05-17 | |
| Fluorochem | 013097-1g |
2-Chloro-3,5-bis(trifluoromethyl)aniline |
201593-90-0 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 013097-10g |
2-Chloro-3,5-bis(trifluoromethyl)aniline |
201593-90-0 | 98% | 10g |
£16.00 | 2022-02-28 | |
| Fluorochem | 013097-25g |
2-Chloro-3,5-bis(trifluoromethyl)aniline |
201593-90-0 | 98% | 25g |
£24.00 | 2022-02-28 | |
| Fluorochem | 013097-100g |
2-Chloro-3,5-bis(trifluoromethyl)aniline |
201593-90-0 | 98% | 100g |
£85.00 | 2022-02-28 | |
| TRC | C014040-1g |
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine |
201593-90-0 | 1g |
$ 64.00 | 2023-09-08 | ||
| TRC | C014040-5g |
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine |
201593-90-0 | 5g |
$ 75.00 | 2023-09-08 | ||
| TRC | C014040-25g |
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine |
201593-90-0 | 25g |
$ 121.00 | 2023-09-08 | ||
| TRC | C014040-100g |
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine |
201593-90-0 | 100g |
$ 305.00 | 2023-04-18 |
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine Suppliers
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Additional information on 2-chloro-3,5-bis(trifluoromethyl)-Benzenamine
Professional Introduction to 2-chloro-3,5-bis(trifluoromethyl)-Benzenamine (CAS No. 201593-90-0)
2-chloro-3,5-bis(trifluoromethyl)-Benzenamine, identified by the Chemical Abstracts Service Number (CAS No.) 201593-90-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aryl amines, characterized by its aromatic benzene ring substituted with multiple functional groups. The presence of chlorine and trifluoromethyl groups introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The structural configuration of 2-chloro-3,5-bis(trifluoromethyl)-Benzenamine consists of a benzene core substituted with two trifluoromethyl groups at the 3rd and 5th positions, along with a chlorine atom at the 2nd position. This arrangement imparts high lipophilicity and metabolic stability, which are critical factors in drug design. The electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity of the aromatic ring, facilitating further functionalization through cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed transformations.
In recent years, 2-chloro-3,5-bis(trifluoromethyl)-Benzenamine has been explored as a key intermediate in the synthesis of biologically active molecules. Its structural features make it particularly useful in constructing heterocyclic compounds, which are prevalent in many pharmacologically relevant scaffolds. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzyme families involved in inflammatory pathways. The trifluoromethyl group, known for its ability to modulate pharmacokinetic properties such as solubility and metabolic clearance, has been strategically incorporated into drug candidates to enhance their therapeutic efficacy.
One notable application of 2-chloro-3,5-bis(trifluoromethyl)-Benzenamine is in the synthesis of small-molecule probes for biochemical studies. The compound’s ability to serve as a precursor for fluorescently labeled derivatives has enabled researchers to investigate protein-protein interactions and cellular signaling cascades with high precision. Additionally, its stability under various reaction conditions makes it an ideal candidate for library synthesis programs aimed at discovering new chemical entities with potential therapeutic value.
The agrochemical industry has also shown interest in 2-chloro-3,5-bis(trifluoromethyl)-Benzenamine due to its structural similarity to known herbicides and fungicides. By modifying its functional groups or incorporating it into larger molecular frameworks, scientists have developed novel compounds that exhibit improved crop protection properties. These efforts align with the broader goal of creating sustainable agricultural solutions that minimize environmental impact while maintaining high yields.
From a synthetic chemistry perspective, 2-chloro-3,5-bis(trifluoromethyl)-Benzenamine serves as a versatile building block for constructing complex organic molecules. The chlorine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for forming carbon-carbon bonds in drug candidates. Meanwhile, the electron-deficient nature of the trifluoromethyl groups allows for selective functionalization at other positions on the aromatic ring, enabling fine-tuning of molecular properties.
Recent advances in computational chemistry have further enhanced the utility of 2-chloro-3,5-bis(trifluoromethyl)-Benzenamine by enabling virtual screening and molecular modeling studies. These computational approaches have helped predict the binding affinity of this compound to biological targets, thereby accelerating the drug discovery process. By integrating experimental data with computational insights, researchers can optimize synthetic routes and identify promising lead compounds more efficiently than traditional methods alone.
The safety and handling of 2-chloro-3,5-bis(trifluoromethyl)-Benzenamine are critical considerations in industrial and laboratory settings. While it does not pose significant acute toxicity risks under controlled conditions, appropriate personal protective equipment (PPE) should be used to prevent skin contact or inhalation of dust particles. Storage should be conducted in a cool, dry environment away from incompatible substances such as strong oxidizers or bases.
In conclusion,2-chloro-3,5-bis(trifluoromethyl)-Benzenamine (CAS No. 201593-90-0) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new methodologies for functionalizing arylamines like this one,the potential uses for this compound are likely to expand further, contributing to advancements in medicine and sustainable agriculture.
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